Benzyltributylammonium bromide

Catalog No.
S589673
CAS No.
25316-59-0
M.F
C19H34N+
M. Wt
276.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltributylammonium bromide

CAS Number

25316-59-0

Product Name

Benzyltributylammonium bromide

IUPAC Name

benzyl(tributyl)azanium;bromide

Molecular Formula

C19H34N+

Molecular Weight

276.5 g/mol

InChI

InChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

QSRFYFHZPSGRQX-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Br-]

Synonyms

benzyltributylammonium, benzyltributylammonium bromide, benzyltributylammonium chloride, benzyltributylammonium hydroxide

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1

Phase Transfer Catalyst

BTAB acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases, typically an organic and an aqueous phase. This allows reactions that wouldn't normally occur due to immiscibility to proceed efficiently. For example, a study utilized BTAB as a catalyst in the isomerization reactions of cis-4-formyl-2-azetidinones, demonstrating its effectiveness in promoting the conversion of one isomer to another [].

Deep Eutectic Solvent (DES) Component

BTAB serves as a hydrogen bond acceptor in the preparation of DESs. These are unique mixtures of two or more components that combine to form a liquid with unique properties, often used for extraction and purification purposes. In one instance, researchers employed BTAB-based DES in an aqueous two-phase extraction system to isolate lysozyme from chicken egg white, highlighting its potential in bioseparation applications [].

Glycosylation Reactions

BTAB finds application in glycosylation reactions, a process where a sugar molecule (glycosyl group) is attached to another molecule. A study explored the use of BTAB in the phase transfer glycosylation of novobiocin, an antibiotic drug, to yield glucosyl-novobiocin, a derivative with potentially altered biological properties [].

Benzyltributylammonium bromide is a quaternary ammonium salt with the chemical formula C${19}$H${42}$BrN. It is characterized by a central nitrogen atom bonded to one benzyl group and three butyl groups, making it a lipophilic compound. This compound is typically used as a phase transfer catalyst, which facilitates the transfer of a reactant from one phase into another, thereby enhancing reaction rates and yields in organic synthesis.

, particularly in organic synthesis. It is known for its role in:

  • Isomerization Reactions: It can catalyze the isomerization of cis-4-formyl-2-azetidinones, facilitating the conversion of these compounds into their respective isomers .
  • Nucleophilic Substitution Reactions: The compound can also engage in nucleophilic substitutions, where nucleophiles react with electrophilic centers in organic molecules .
  • Formation of New Compounds: For example, it reacts with N-vinyl-phthalimide to produce N-trans-cinnamyl-phthalimide .

Benzyltributylammonium bromide can be synthesized through various methods, typically involving the reaction of tributylamine with benzyl bromide. The general synthesis process includes:

  • Reactants: Combine tributylamine (C${12}$H${27}$N) and benzyl bromide (C${7}$H${7}$Br).
  • Reaction Conditions: Conduct the reaction under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the quaternary ammonium salt.
  • Purification: The product can be purified through recrystallization or other separation techniques to obtain high-purity benzyltributylammonium bromide.

Benzyltributylammonium bromide has several applications in both industrial and laboratory settings:

  • Phase Transfer Catalyst: It is primarily used as a phase transfer catalyst in organic synthesis, enhancing reaction efficiency by promoting the transfer of reactants between immiscible phases .
  • Organic Synthesis: The compound is utilized in various organic synthesis protocols, including those involving nucleophilic substitutions and rearrangements.
  • Potential Antimicrobial Agent: While not extensively studied, its quaternary ammonium structure suggests potential applications as an antimicrobial agent.

Several compounds share structural similarities with benzyltributylammonium bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Benzyltriethylammonium chlorideQuaternary Ammonium SaltContains ethyl groups instead of butyl groups
Benzyltriphenylphosphonium bromidePhosphonium SaltContains a phosphorus atom instead of nitrogen
Benzalkonium chlorideQuaternary Ammonium SaltExhibits strong antimicrobial properties

Benzyltributylammonium bromide stands out due to its specific combination of butyl groups and benzyl moiety, which influences its solubility and catalytic properties, making it particularly effective as a phase transfer catalyst in organic reactions.

XLogP3

5.5

Related CAS

54225-72-8 (Parent)

Other CAS

54225-72-8

Dates

Modify: 2023-08-15

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